![molecular formula C15H13BrN2O2S B448750 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B448750.png)
4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a phenylprop-2-enylidene moiety.
Preparation Methods
The synthesis of 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide typically involves a multi-step process. One common method includes the amidation reaction, where a bromobenzene derivative is reacted with a sulfonamide precursor under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis . The compound interacts with the enzyme’s active site, blocking its activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and 4-bromo-N,N,3-trimethylbenzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C15H13BrN2O2S |
|---|---|
Molecular Weight |
365.2g/mol |
IUPAC Name |
4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H13BrN2O2S/c16-14-8-10-15(11-9-14)21(19,20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,18H/b7-4+,17-12+ |
InChI Key |
PHCSNSQVABGBHK-FZHIPVGDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)
![5-nitro-6-(2-toluidino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B448668.png)
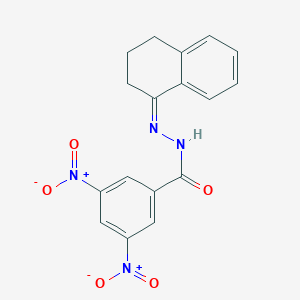
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-methoxybenzohydrazide](/img/structure/B448672.png)
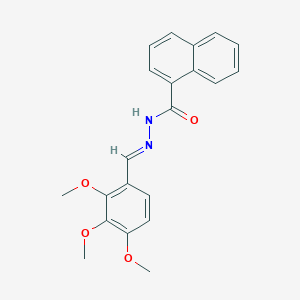
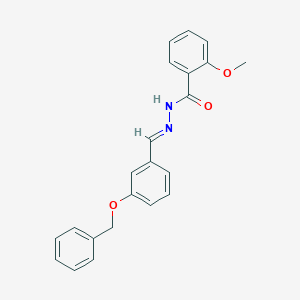
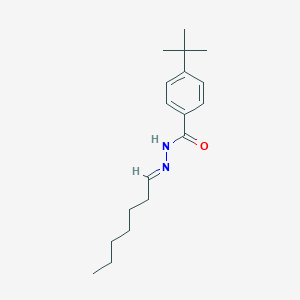
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)cyclopropanecarbohydrazide](/img/structure/B448681.png)
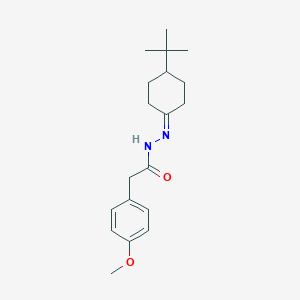
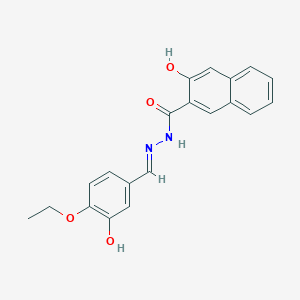
![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
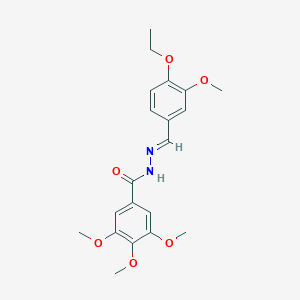
![1,4-Bis[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B448691.png)
